5-Methyl-2-phenylpyrimidine

Description

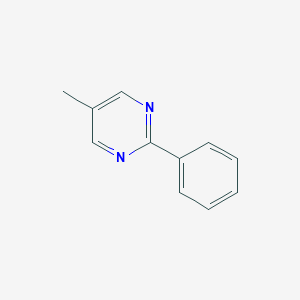

5-Methyl-2-phenylpyrimidine is a pyrimidine derivative featuring a methyl group at position 5 and a phenyl substituent at position 2 of the heterocyclic ring. Pyrimidines are aromatic nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No. |

77232-48-5 |

|---|---|

Molecular Formula |

C11H10N2 |

Molecular Weight |

170.21g/mol |

IUPAC Name |

5-methyl-2-phenylpyrimidine |

InChI |

InChI=1S/C11H10N2/c1-9-7-12-11(13-8-9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

SOLSXWAKUGOABS-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CN=C(N=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Methyl-2-phenylpyrimidine with pyrimidine derivatives bearing variations in substituent type, position, and electronic properties. Key differences in physical-chemical properties, synthetic routes, and applications are highlighted.

Substituent Variations in Fluorinated Pyrimidines

5-Fluoropyrimidine-2-carbonitrile (CAS 1416372-67-2):

- Structure : Fluorine at position 5, nitrile at position 2.

- Properties : The electron-withdrawing fluorine and nitrile groups reduce electron density on the pyrimidine ring, enhancing electrophilic reactivity.

- Applications : Fluorinated pyrimidines are widely used as intermediates in anticancer and antiviral agents due to improved metabolic stability .

5-Fluoro-2-methylpyrimidin-4-amine (CAS 675-21-8):

- Structure : Fluorine at position 5, methyl at position 2, and amine at position 3.

- Properties : The amine group enables hydrogen bonding, increasing solubility in polar solvents compared to this compound.

- Synthesis : Likely involves halogenation and nucleophilic substitution, as seen in palladium-catalyzed cross-coupling reactions for related compounds .

Hydroxyphenyl and Methoxy Derivatives

- 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine (CAS 1820638-81-0): Structure: Hydroxyl groups on both the pyrimidine (position 2) and phenyl ring. This contrasts with the lipophilic methyl and phenyl groups in this compound. Applications: Hydroxyphenyl derivatives are explored as kinase inhibitors or fluorescent probes .

- 5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS N/A): Structure: Methoxy group on the para position of the phenyl ring and amine at position 2. Synthesis: Likely employs Buchwald-Hartwig amination or Suzuki-Miyaura coupling, as demonstrated for arylpyrimidines in and .

Halogenated and Sulfonyl Derivatives

2-Chloro-5-(phenylmethoxy)-pyrimidine (CAS 138274-14-3):

5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine (CAS 1708269-59-3):

- Structure : Methylsulfonyl at position 5 and m-tolyl at position 4.

- Properties : The sulfonyl group is strongly electron-withdrawing, polarizing the ring and enhancing interactions with charged biological targets. This contrasts with the electron-donating methyl group in the target compound.

- Applications : Sulfonyl-containing pyrimidines are common in kinase inhibitors and anti-inflammatory agents .

Structural and Functional Comparison Table

| Compound Name | Substituents (Positions) | Key Properties | Applications | References |

|---|---|---|---|---|

| This compound | Methyl (5), Phenyl (2) | Lipophilic, moderate reactivity | Hypothesized drug intermediates | [1, 5] |

| 5-Fluoropyrimidine-2-carbonitrile | Fluoro (5), Nitrile (2) | High electrophilicity, metabolic stability | Antiviral/anticancer agents | [4] |

| 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine | Hydroxyl (2, phenyl) | Hydrophilic, tautomerism | Kinase inhibitors | [6] |

| 5-(4-Methoxyphenyl)pyrimidin-2-amine | Methoxy (phenyl), Amine (2) | Enhanced solubility, H-bond donor | Bioactive scaffolds | [7] |

| 5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine | Methylsulfonyl (5), m-Tolyl (4) | Polar, target-specific interactions | Kinase inhibitors | [5] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.